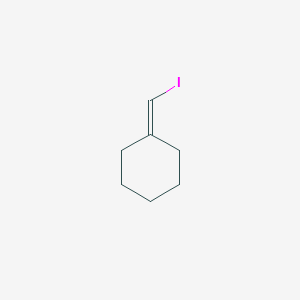
Cyclohexane, (iodomethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane, (iodomethylene)- can be synthesized through the iodination of cyclohexylmethanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: While specific industrial production methods for cyclohexane, (iodomethylene)- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane, (iodomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethylene group can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to cyclohexylmethane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of cyclohexane, (iodomethylene)- can lead to the formation of cyclohexylmethanol or cyclohexanone, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Cyclohexylmethanol, cyclohexylamine.
Reduction: Cyclohexylmethane.
Oxidation: Cyclohexylmethanol, cyclohexanone.
Aplicaciones Científicas De Investigación
Cyclohexane, (iodomethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of cyclohexane, (iodomethylene)- involves its reactivity with various nucleophiles and electrophiles. The iodomethylene group is highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.
Cyclohexylmethanol: An alcohol derivative of cyclohexane, used in organic synthesis.
Cyclohexylamine: An amine derivative of cyclohexane, used in the production of rubber chemicals and pesticides.
Uniqueness: Cyclohexane, (iodomethylene)- is unique due to the presence of the iodomethylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
23904-33-8 |
|---|---|
Fórmula molecular |
C7H11I |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
iodomethylidenecyclohexane |
InChI |
InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 |
Clave InChI |
RKHNNHCGGWQSDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CI)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
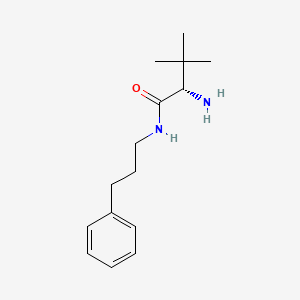
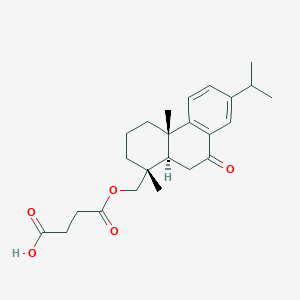
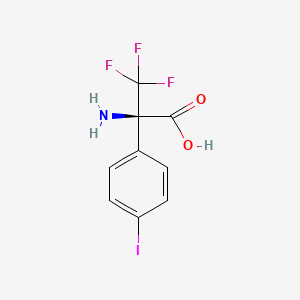
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
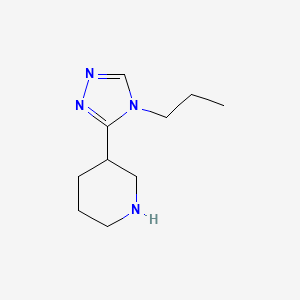
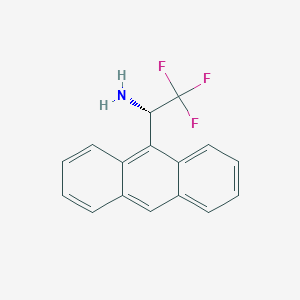
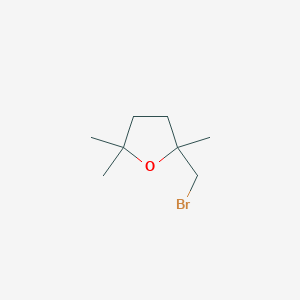


![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)
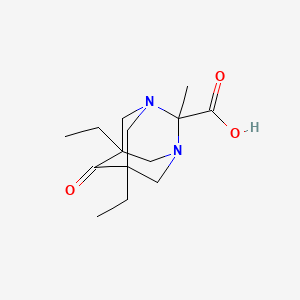
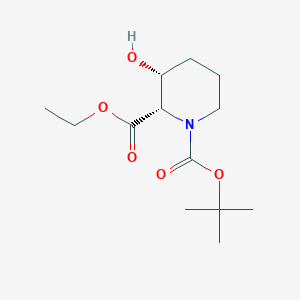
![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)
